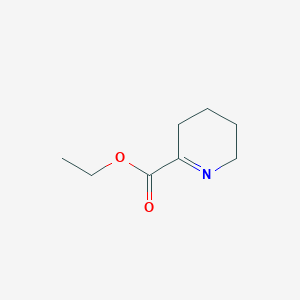

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Description

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (CAS: 219718-35-1) is a heterocyclic compound featuring a partially saturated pyridine ring with an ethyl ester group at the 2-position. Its structure combines the reactivity of the tetrahydropyridine core with the versatility of the ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

ethyl 2,3,4,5-tetrahydropyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKWHGQMGIQTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665121 | |

| Record name | Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219718-35-1 | |

| Record name | Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation and Debenzylation Route

One of the most documented methods for preparing ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate derivatives involves a two-step catalytic process starting from substituted tetrahydropyridine esters:

Step 1: Catalytic Hydrogenation

The starting material, such as ethyl 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, undergoes catalytic hydrogenation using a supported rhodium-carbon catalyst. The reaction conditions typically include hydrogen gas at 1 MPa pressure and 40°C temperature for approximately 12 hours. This step reduces the double bonds in the tetrahydropyridine ring, converting it into the corresponding piperidine derivative.

After reaction completion, the catalyst is filtered and recovered, and the reaction mixture is concentrated under reduced pressure. The product is then washed with ethyl acetate and saturated brine, dried over anhydrous sodium sulfate, and subjected to silica gel decolorization before final concentration to yield a colorless liquid product with high purity (68.5% content by liquid chromatography reported).Step 2: Catalytic Debenzylation

The crude hydrogenated product is further treated with a palladium hydroxide-carbon catalyst under mild hydrogenation conditions (0.5 MPa, 25°C, 5 hours) in ethanol and acetic acid. This step removes benzyl protecting groups from the nitrogen atom, yielding the free amine ester. The reaction mixture is filtered, concentrated, and washed sequentially with saturated sodium carbonate and brine solutions, dried, and concentrated to obtain the target this compound derivative as a light yellow liquid.

Table 1: Summary of Catalytic Hydrogenation and Debenzylation Conditions

| Step | Catalyst | Solvent | Temperature | Pressure | Time | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation | Rhodium on carbon (5% Rh) | Ethanol | 40°C | 1 MPa | 12 h | Reduction of double bonds |

| Debenzylation | Palladium hydroxide on carbon (5% Pd) | Ethanol + Acetic acid | 25°C | 0.5 MPa | 5 h | Removal of benzyl protecting group |

This method is noted for its high yield, high purity of product, and suitability for scale-up production due to the use of economically favorable catalysts and straightforward purification steps.

In-Depth Research Findings

Catalytic Hydrogenation Efficiency and Purity

- The use of supported rhodium catalysts for hydrogenation is preferred over chiral rhodium catalysts due to cost-effectiveness without compromising yield or purity.

- The hydrogenation step effectively saturates the tetrahydropyridine ring's double bonds, as confirmed by liquid chromatography and NMR spectroscopy, resulting in a product with a purity of approximately 68.5% before debenzylation.

Debenzylation Specifics

- Palladium hydroxide on carbon catalyst efficiently removes benzyl protecting groups under mild conditions, preserving the ester functionality and the integrity of the piperidine ring.

- Post-reaction purification involving washes with sodium carbonate and brine ensures removal of residual catalyst and impurities, yielding a product suitable for further synthetic applications or direct use.

Microwave-Assisted Synthesis Advantages

- Microwave irradiation reduces reaction times dramatically compared to conventional heating (minutes vs. hours).

- Controlled temperature and pressure in microwave reactors enhance selectivity and yield.

- This method also reduces solvent use and energy consumption, aligning with green chemistry principles.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

While there is no direct information about the applications of "Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate" specifically, the search results provide information on tetrahydropyridines (THPs) and their derivatives, which can be helpful in understanding the potential applications of this compound.

General Applications of Tetrahydropyridines (THPs)

- Pharmacological Properties Tetrahydropyridines have a wide range of pharmacological properties and appear in both natural and synthetic compounds . They have been reported to act as dopamine-2 receptor agonists and possess antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties . THPs can also act as selective serotonin reuptake inhibitors and acetyl cholinesterase inhibitors .

- Antimicrobial Activity Certain tetrahydropyridine derivatives exhibit antibacterial activity . For example, specific derivatives of ethyl 4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate with heterocyclic rings show activity against resistant strains of S. aureus, E. faecium, and E. faecalis . Some THP derivatives have also demonstrated antimycobacterial activity .

- Calcium Channel Inhibition Tetrahydropyridinylethylamine derivatives have been studied for their ability to inhibit T-type calcium channels, which are involved in acute peripheral nociception and neuropathic pain . Certain compounds have shown good blocking activity against α1G and α1H channels and have demonstrated antinociceptive activity in rat models .

Synthesis of Tetrahydropyridines

- Multicomponent Reactions Tetrahydropyridines can be synthesized through multicomponent reactions using aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate . These reactions can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with multiple stereogenic centers .

- Deep Eutectic Solvents Deep eutectic solvents (DES) can be used as catalysts in the synthesis of tetrahydropyridine derivatives . For example, a novel ethyl triphenylphosphonium bromide-based DES has been used to synthesize alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates with high yields .

Specific Tetrahydropyridine Derivatives

- Alkyl 4-arylamino-1,2,6-triaryl-1,2,5,6-THPs-3-carboxylates: These compounds have been found to be weakly active antibacterial agents .

- Ethyl 4-(4-fluorophenylamino)-2,6-: This derivative was explored as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .

Mechanism of Action

The mechanism of action of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 3,4,5,6-Tetrahydropyridine-2-Carboxylate and Analogs

- Key Observations: Electron-withdrawing groups (e.g., tosyl, OTf) increase electrophilicity and reaction rates in substitution reactions . Chlorination (as in ) drastically alters electronic properties, making the compound more resistant to oxidation compared to the non-halogenated target.

Physical and Spectral Properties

Table 3: Physical Properties of Selected Analogs

Biological Activity

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the tetrahydropyridine family, characterized by a saturated six-membered ring containing nitrogen. The compound is often utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can enhance its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound acts as a ligand for various enzymes, influencing their activity. This modulation can lead to enzyme inhibition or activation, thereby affecting metabolic pathways.

- Neurotransmitter Pathway Interaction : It has been shown to cross the blood-brain barrier and selectively target dopaminergic neurons. This property makes it a candidate for treating neurological disorders by modulating neurotransmitter levels.

- Receptor Binding : this compound can bind to specific receptors in the body, potentially influencing physiological responses.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have indicated that derivatives of tetrahydropyridines possess significant antimicrobial properties. For instance, modifications in the structure can enhance efficacy against various bacterial strains .

- Anticancer Potential : Research has highlighted the anticancer properties of tetrahydropyridine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This suggests potential applications in developing new antimicrobial agents.

Research on Anticancer Activity

In another study focused on its anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.